

Application Notes and Protocols for Triethyl Citrate in Pharmaceutical Tablet Coating

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **triethyl citrate** (TEC) as a plasticizer in pharmaceutical tablet coating. This document outlines the function of **triethyl citrate**, its impact on film properties, and detailed protocols for formulation, coating, and evaluation.

Introduction to Triethyl Citrate in Tablet Coating

Triethyl citrate is a widely used, water-soluble plasticizer in the pharmaceutical industry for film-coating of solid dosage forms.[1] As an ester of citric acid, it is considered safe and is approved by major regulatory bodies for pharmaceutical use.[2] Its primary function is to improve the flexibility and adhesion of the polymer film to the tablet core, preventing cracking and peeling of the coating.[2] **Triethyl citrate** achieves this by reducing the glass transition temperature (Tg) of the polymer, allowing for a smoother and more elastic film formation.[3]

The concentration of **triethyl citrate** in a coating formulation is a critical parameter that can significantly influence the mechanical properties of the film and the release profile of the active pharmaceutical ingredient (API).[1][4][5][6]

Mechanism of Action of Triethyl Citrate as a Plasticizer



Triethyl citrate functions by inserting itself between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This disruption of the rigid polymer structure enhances chain mobility, leading to a more flexible and less brittle film. The hydrophilic nature of triethyl citrate can also influence the permeability of the coating, which in turn affects the drug release rate.[2] Due to its water solubility, triethyl citrate can leach out from the coating upon exposure to aqueous media, creating pores and channels that can facilitate drug dissolution.[4][5][7]

Mechanism of polymer plasticization by triethyl citrate.

Quantitative Data Summary

The following tables summarize the impact of **triethyl citrate** concentration on the mechanical properties of different polymer films and on drug release from coated tablets.

Table 1: Effect of Triethyl Citrate (TEC) on Mechanical Properties of Polymer Films

Polymer	TEC Concentration (% w/w of polymer)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Cellulose Acetate Phthalate	0	-	-	[7]
10	Decreased	Increased	[7]	_
20	Further Decreased	Further Increased	[7]	
Ethylcellulose	5	-	12.9	_
15	-	8.2		
Cellulose Acetate	20	Decreased	Increased	[8]
30	Further Decreased	Further Increased	[8]	
40	Further Decreased	Further Increased	[8]	



Note: Specific values for tensile strength were not consistently provided across all studies, hence the qualitative description.

Table 2: Effect of Triethyl Citrate (TEC) on Drug Release from Eudragit® Coated Formulations

Eudragit® Polymer	Drug	TEC Concentration (% w/w of polymer)	Key Observation on Drug Release	Reference
RL 30 D / RS 30 D	Theophylline	15	Release rate is a function of TEC level, curing time & temperature.	[4][5]
20	Increased TEC accelerates drug release due to leaching.	[4][5]		
25	Higher TEC leads to faster initial release.	[4][5]	_	
L 100-55	Chlorpheniramin e Maleate	20	Drug release is dependent on TEC content and coating level.	[1][6]
30	Higher TEC content facilitates faster drug release.	[1][6]		
40	-	[1][6]	_	
S 100 / L 100	Theophylline	50	Complete drug release at pH 6.0 after 2 hours.	[9]



Experimental Protocols Protocol for Preparation of an Aqueous Enteric Coating Solution

This protocol is adapted from a formulation using Eudragit® polymers.

Materials:

- Eudragit® L 100-55
- Eudragit® L 100
- Triethyl Citrate, NF
- Ammonia Solution, NF (28-29%)
- · Purified Water, USP

Procedure:

- Disperse Eudragit® L 100-55 and Eudragit® L 100 in purified water and stir for approximately 10 minutes.
- Slowly add the strong ammonia solution to the dispersion while stirring and continue to stir for 30 minutes.
- In a separate vessel, emulsify the triethyl citrate in purified water and stir the emulsion for 10 minutes.
- Add the triethyl citrate emulsion to the Eudragit® dispersion and stir moderately for 20 minutes.
- Pass the final dispersion through an 80-mesh screen.

Protocol for Tablet Coating using a Pan Coater

This protocol provides a general procedure for applying the prepared coating solution to tablet cores.



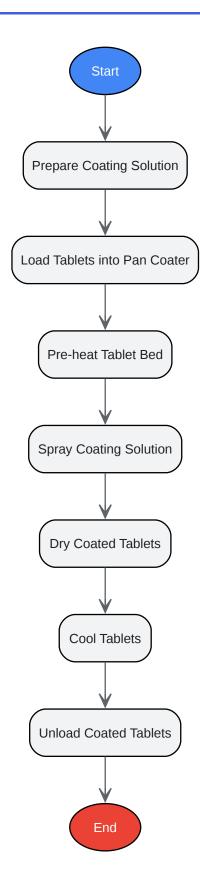
Equipment:

- Perforated Pan Coater
- Spray Gun System
- Peristaltic Pump
- Air Handling Unit

Procedure:

- Preparation: Ensure the pan coater is clean and all necessary equipment is calibrated. Prepare the coating solution as per the protocol in section 4.1.
- Tablet Loading: Load the tablet cores into the coating pan.
- Pre-heating: Start the pan rotation and pre-heat the tablet bed to the target temperature (typically 40-60°C).
- Coating:
 - Start the spray of the coating solution at a predetermined rate.
 - Maintain the tablet bed temperature, pan speed, and airflow rate within the specified ranges throughout the process.
 - Periodically check for tablet appearance and weight gain to ensure a uniform coating.
- Drying: Once the entire coating solution has been applied, continue to rotate the tablets in the heated pan for a specified time to ensure complete drying of the film.
- Cooling: Turn off the heat and allow the tablets to cool to room temperature while the pan is still rotating.
- Unloading: Once cooled, unload the coated tablets into appropriate containers.





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General workflow for the tablet coating process.



Protocol for USP Two-Step Dissolution Test for Delayed-Release Tablets

This protocol is to evaluate the performance of enteric-coated tablets.

Apparatus:

USP Dissolution Apparatus 2 (Paddle Apparatus)

Media:

- Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (HCl)
- Buffer Stage: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. The final pH should be 6.8 ± 0.05.

Procedure:

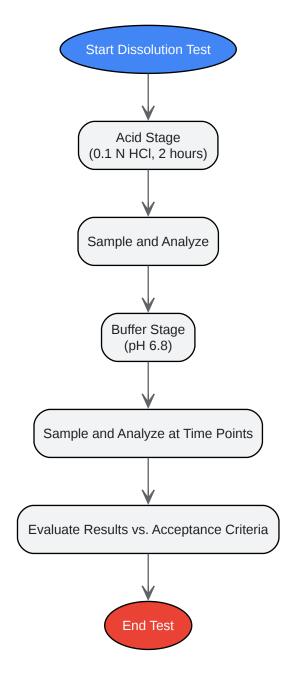
- Acid Stage:
 - \circ Place one tablet in each of the six dissolution vessels containing 750 mL of 0.1 N HCl at 37 ± 0.5 °C.
 - Operate the apparatus at the specified paddle speed (e.g., 50 rpm) for 2 hours.
 - After 2 hours, withdraw a sample from each vessel to analyze for drug release in the acidic medium.
- Buffer Stage:
 - Add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to 37 ± 0.5°C) to each vessel.
 - Continue the test for the specified duration (e.g., 45 minutes).
 - Withdraw samples at predetermined time points to analyze for drug release in the buffer medium.



 Analysis: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of drug dissolved at each stage.

Acceptance Criteria (General):

- Acid Stage: Not more than 10% of the labeled amount of API is dissolved.
- Buffer Stage: Not less than 80% (Q) of the labeled amount of API is dissolved.



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Workflow for the two-step dissolution testing of enteric-coated tablets.

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